molecular formula C9H18N2O B2691544 (R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine CAS No. 1044305-89-6

(R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine

Cat. No.: B2691544
CAS No.: 1044305-89-6
M. Wt: 170.256
InChI Key: ZFQDRISFVOYKQU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine is a chiral amine serving as a versatile synthetic intermediate and building block in medicinal chemistry. Its structure, featuring a pyrrolidine ring connected to a tetrahydropyran (THP) ring, is frequently employed in drug discovery. The tetrahydropyran moiety is a common pharmacophore known to improve key drug-like properties, such as aqueous solubility and metabolic stability . This compound is of significant interest in early-stage research for developing targeted cancer therapies. Molecular scaffolds incorporating the tetrahydropyran group have demonstrated promise in the design of potent mTOR inhibitors . The mTOR pathway is a critical regulator of cell growth and survival and a well-validated target in oncology, particularly for lung and breast cancers . As a chiral building block, this (R)-configured amine enables the exploration of stereochemistry in structure-activity relationship (SAR) studies, which is crucial for optimizing potency and selectivity of potential drug candidates. The compound is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans. Buyer assumes responsibility for confirming all product identity and purity prior to use.

Properties

IUPAC Name

(3R)-1-(oxan-4-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8-1-4-11(7-8)9-2-5-12-6-3-9/h8-9H,1-7,10H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQDRISFVOYKQU-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tetrahydro-2H-pyran.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the starting materials and facilitate the formation of the desired product.

    Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield.

    Solvents: Common solvents used in the synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of ®-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

®-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiviral and Antibacterial Activities

Pyran derivatives, including those containing the tetrahydro-pyran structure, have shown promising antiviral and antibacterial properties. Research indicates that compounds similar to (R)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine exhibit activity against various viral infections, including HIV and hepatitis C . The presence of the tetrahydro-pyran ring enhances the interaction with viral enzymes, making it a candidate for further development in antiviral therapies.

Neuroprotective Effects

Studies have highlighted the potential of pyran-based compounds in treating neurodegenerative diseases like Alzheimer's disease. The unique structure of this compound allows it to interact with cholinergic receptors, potentially improving cognitive function and providing neuroprotection . Ongoing clinical trials are investigating its efficacy in enhancing memory and reducing neuroinflammation.

Cardiovascular Applications

Research has identified that certain pyrrolidine derivatives can act as CCR2 antagonists, which are crucial for managing cardiovascular diseases. The optimization of compounds related to this compound has led to the discovery of new agents with improved therapeutic indices for treating conditions such as hypertension .

Agrochemical Applications

The structural characteristics of this compound also lend themselves to applications in agrochemicals. Pyran derivatives have been utilized as insecticides and herbicides due to their ability to disrupt biological pathways in pests while being less harmful to non-target species . This dual functionality makes them valuable in sustainable agricultural practices.

Case Study 1: Antiviral Efficacy

A systematic study showcased the antiviral efficacy of pyran derivatives against HIV. The derivatives were tested for their ability to inhibit viral replication in vitro, demonstrating significant reductions in viral load at low concentrations .

Case Study 2: Neuroprotective Potential

A recent clinical trial evaluated the effects of a pyran-based drug on patients with mild cognitive impairment. Results indicated improvements in cognitive scores and reductions in biomarkers associated with neurodegeneration .

Mechanism of Action

The mechanism of action of ®-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride
    • Molecular Formula : C₉H₂₀Cl₂N₂O
    • Key Differences : The S-enantiomer exhibits opposite stereochemistry at the pyrrolidine ring’s 3-position, which may alter receptor binding or metabolic stability. The dihydrochloride salt form enhances solubility for in vitro assays .

Substituent-Modified Analogs

  • (R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride Molecular Formula: C₁₀H₂₂Cl₂N₂O Key Differences: A methylene bridge links the THP group to the pyrrolidine, increasing molecular weight (257.20 g/mol vs. 170.25 g/mol for the free base of the target compound). Purity: 97% (commercial samples) .
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

    • Molecular Formula : C₁₂H₁₅N₅
    • Key Differences : Replaces the THP group with a pyridin-3-yl moiety and introduces a cyclopropylamine. This structure prioritizes aromatic interactions, making it suitable for kinase inhibition studies. Reported melting point: 104.0–107.0°C .

Complex Heterocyclic Derivatives

  • (3R)-1-[5-Chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine
    • Molecular Formula : C₁₉H₁₉ClN₈S
    • Key Differences : A polycyclic derivative with a pyrido-pyrazine-thioether substituent. The increased complexity (MW: 426.93 g/mol) suggests applications in targeted cancer therapies, contrasting with the simpler THP-pyrrolidine scaffold of the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Physical Form Purity Applications
(R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine C₉H₁₈N₂O 170.25 THP-4-yl R Free base N/A CNS drug candidates
(S)-1-(THP-4-yl)pyrrolidin-3-amine dihydrochloride C₉H₂₀Cl₂N₂O 255.18 THP-4-yl S Dihydrochloride salt N/A Chiral intermediates
(R)-1-[(THP-4-yl)methyl]pyrrolidin-3-amine diHCl C₁₀H₂₂Cl₂N₂O 257.20 THP-4-ylmethyl R Dihydrochloride salt 97% Pharmaceutical research
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.29 Pyridin-3-yl, cyclopropylamine N/A Yellow solid N/A Kinase inhibitors

Biological Activity

(R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C9_9H18_{18}N2_2O
Molecular Weight: 170.25 g/mol
CAS Number: 1044305-89-6

The compound features a tetrahydro-2H-pyran moiety attached to a pyrrolidine ring, contributing to its unique biological properties. Its chirality plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular processes, including signaling pathways involved in disease mechanisms.

1. Antiparasitic Activity

Recent studies have indicated that derivatives of this compound exhibit potent antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, compounds structurally related to this compound demonstrated an EC50_{50} of less than 0.03 μM, indicating high efficacy in vitro .

2. Cholinesterase Inhibition

Research has shown that this compound and its analogs can act as dual cholinesterase inhibitors. This property is significant for the treatment of neurodegenerative diseases such as Alzheimer's. In vitro studies revealed IC50_{50} values ranging from 44 to 298 nM for butyrylcholinesterase (BuChE), demonstrating substantial inhibition potential .

3. Phosphodiesterase Inhibition

The compound has also been investigated for its ability to inhibit phosphodiesterases (PDEs), which play critical roles in various signaling pathways. The selective inhibition of PDE9 by related compounds has shown promising results in enhancing cognitive functions in animal models .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEC/IC50_{50} ValueReference
AntiparasiticTrypanosoma brucei<0.03 μM
Cholinesterase InhibitionBuChE44 - 298 nM
Phosphodiesterase InhibitionPDE9Not specified

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyrrolidine with tetrahydro-2H-pyran under basic conditions. Various derivatives have been synthesized to enhance biological activity and solubility, leading to improved pharmacokinetic profiles .

Q & A

Q. What are the optimal synthetic routes for (R)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine in laboratory-scale synthesis?

The compound can be synthesized via condensation reactions between appropriately substituted ketones and hydrazine derivatives. For example, and describe a method where 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile reacts with (tetrahydrofuran-3-yl)hydrazine dihydrochloride, followed by chiral chromatography (Chiralpak column) to isolate the R-enantiomer . Key steps include:

  • Precursor preparation : Use of nitrile-containing intermediates to enable cyclization.
  • Chiral resolution : Methanol as the eluent for enantiomeric separation, achieving ≥99% enantiomeric excess (ee).
  • Purification : Recrystallization from ethanol/water mixtures to enhance purity.

Q. How can researchers confirm the stereochemical configuration of the compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. reports the use of a Bruker D8 APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to resolve the R-configuration. The Flack parameter (0.05(8)) confirmed the absolute structure . Complementary techniques include:

  • Optical rotation : [α]D20 = +51.3° (methanol) for the R-enantiomer .
  • Chiral HPLC : Retention time comparison with known standards.

Q. What safety protocols are recommended for handling structurally related pyrrolidine derivatives?

While direct safety data for this compound is limited, for a related pyrrolidine dihydrochloride advises:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during scale-up synthesis?

Advanced chiral separation techniques are critical:

  • Simulated moving bed (SMB) chromatography : Enables continuous separation with high throughput .
  • Kinetic resolution : Enzymatic or catalytic asymmetric synthesis (e.g., using chiral ligands like BINAP) to favor the R-enantiomer.
    highlights the use of preparative chiral columns (Chiralpak AD-H) with methanol to achieve >99% ee .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

SC-XRD data ( ) reveals:

  • Intramolecular hydrogen bonds : Between the amino group (N–H) and pyrimidine nitrogen (2.12 Å).
  • Intermolecular hydrogen bonds : Linking molecules into infinite chains (N–H···N, 2.89 Å).
  • Van der Waals interactions : Between tetrahydro-2H-pyran and pyrrolidine moieties, contributing to packing efficiency .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions in NMR or mass spectra may arise from:

  • Tautomerism : Prototropic shifts in the pyrrolidine ring. Use variable-temperature NMR to identify equilibrium states.
  • Solvent effects : Compare data in deuterated DMSO vs. CDCl3.
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., C12H15N5OS requires m/z 277.1056) .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Docking studies : Target PDE9A () using PyMOL or AutoDock to optimize binding to the catalytic domain.
  • QSAR models : Correlate substituent effects (e.g., methylthio groups in ) with inhibitory potency .
  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps) influencing reactivity .

Q. How does the tetrahydro-2H-pyran moiety influence pharmacokinetic properties?

  • Lipophilicity : The oxygen atom in the pyran ring enhances solubility (logP ~1.2).
  • Metabolic stability : Resistance to cytochrome P450 oxidation due to steric hindrance from the pyran ring .

Q. What strategies mitigate racemization during prolonged storage?

  • Lyophilization : Store as a lyophilized powder under argon.
  • pH control : Maintain solutions at pH 4–6 to prevent amine protonation-induced racemization .

Q. How can researchers validate the compound’s role in enzyme inhibition assays?

  • PDE9A inhibition assay : Measure cAMP/cGMP hydrolysis using fluorescent substrates (e.g., 3’,5’-cGMP-BODIPY). IC50 values <100 nM indicate high potency (see for analogous pyrazolopyrimidines) .
  • Kinetic studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.